Diethylphosphoramidic dichloride
Overview
Description
Diethylphosphoramidic dichloride is an organic compound with the molecular formula C4H10Cl2NOP. It is a colorless liquid known for its reactivity and is primarily used as a reagent in organic synthesis. The compound is highly toxic and requires careful handling due to its corrosive nature .
Preparation Methods
Diethylphosphoramidic dichloride is typically synthesized by reacting dichlorophosphonyl chloride with diethanolamine under controlled conditions . The reaction involves the substitution of chlorine atoms in dichlorophosphonyl chloride with diethylamino groups from diethanolamine, resulting in the formation of this compound. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Diethylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols such as ethanol and methanol to form corresponding phosphoramidates.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form diethylphosphoramidic acid and hydrochloric acid.
Common reagents used in these reactions include alcohols, bases, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylphosphoramidic dichloride has several scientific research applications:
Cytostatic Activity: It has been studied for its potential as a cytostatic agent, particularly in treating leukemia in mice.
Corrosion Inhibition: Derivatives of this compound have been explored as corrosion inhibitors for mild steel in industrial applications.
Chemical Synthesis: It is used in the synthesis of various organophosphorus compounds, which have applications in chemistry and pharmacology.
Antibacterial Properties: Related compounds have shown significant antibacterial effects against pathogens such as Escherichia coli.
Pest Control: Derivatives have been used to control nematode populations in agricultural settings.
Antimicrobial and Antioxidative Activity: New classes of derivatives have demonstrated potent antimicrobial and antioxidative activities.
Mechanism of Action
The mechanism of action of diethylphosphoramidic dichloride involves its reactivity as an electrophile or nucleophile in chemical reactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s reactivity is primarily due to the presence of the dichlorophosphonyl group, which can undergo substitution reactions with nucleophiles.
Comparison with Similar Compounds
Diethylphosphoramidic dichloride is unique due to its specific reactivity and applications. Similar compounds include:
Dichlorophosphonyl chloride: Used as a precursor in the synthesis of this compound.
Diethylphosphoramidous dichloride: Another related compound with similar reactivity but different applications.
Phosphoramidic dichloride derivatives: These compounds share similar chemical properties and are used in various industrial and research applications.
Properties
IUPAC Name |
N-dichlorophosphoryl-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2NOP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKRFCBTXGJQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NOP | |
Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074792 | |
Record name | N,N-Diethyl phosphoramidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |
Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1498-54-0 | |
Record name | N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diethylphosphoramidic dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylphosphoramidic dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl phosphoramidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYLPHOSPHORAMIDIC DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8TQ5A5K3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diethylphosphoramidic dichloride in the synthesis of tetrahydrofurans from 1,4-diols?
A1: this compound acts as a dehydrating agent in this reaction. [] While the provided abstract does not detail the specific mechanism, it can be inferred that this compound facilitates the removal of water (H₂O) from the 1,4-diol molecule, leading to the formation of the tetrahydrofuran ring. This likely involves the activation of the hydroxyl groups in the diol by this compound, followed by an intramolecular cyclization reaction.
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